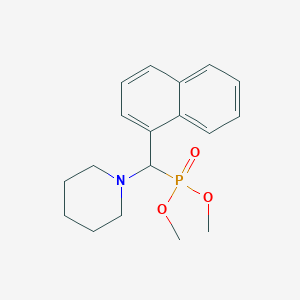
1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a butyl group and a chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one typically involves the reaction of a pyrrolidinone derivative with appropriate alkylating agents. One common method includes the alkylation of 5-(1-chloroethyl)pyrrolidin-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products:
Oxidation: Formation of butyl-5-(1-chloroethyl)pyrrolidin-2-one ketone or carboxylic acid derivatives.
Reduction: Formation of 1-butyl-5-(ethyl)pyrrolidin-2-one.
Substitution: Formation of 1-butyl-5-(1-hydroxyethyl)pyrrolidin-2-one or similar derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-one: A parent compound with a similar core structure but lacking the butyl and chloroethyl substituents.
1-Butylpyrrolidin-2-one: Similar to 1-Butyl-5-(1-chloroethyl)pyrrolidin-2-one but without the chloroethyl group.
5-(1-Chloroethyl)pyrrolidin-2-one: Lacks the butyl group but contains the chloroethyl substituent.
Uniqueness: this compound is unique due to the presence of both butyl and chloroethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
647027-89-2 |
|---|---|
Molekularformel |
C10H18ClNO |
Molekulargewicht |
203.71 g/mol |
IUPAC-Name |
1-butyl-5-(1-chloroethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H18ClNO/c1-3-4-7-12-9(8(2)11)5-6-10(12)13/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
YJPFYKRCXRVMCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(CCC1=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)


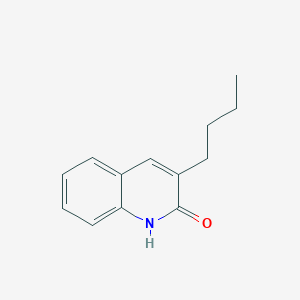

![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
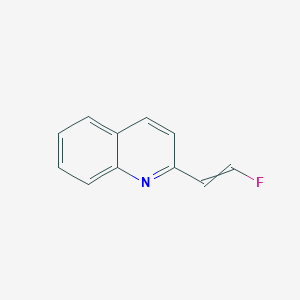
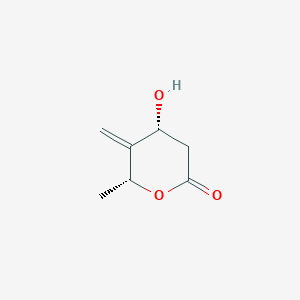
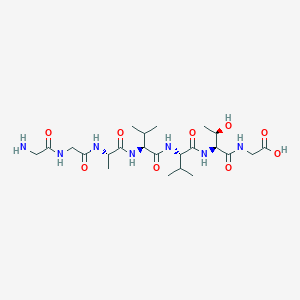
![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
